Cas no 862807-71-4 ((2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide)
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- 2-Propenamide, N-(4,7-dimethoxy-2-benzothiazolyl)-3-(2-thienyl)-
- AKOS024586251
- (E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
- (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide
- SR-01000007482-1
- HMS1650C04
- SR-01000007482
- F0600-1572
- 862807-71-4
-
- Inchi: 1S/C16H14N2O3S2/c1-20-11-6-7-12(21-2)15-14(11)18-16(23-15)17-13(19)8-5-10-4-3-9-22-10/h3-9H,1-2H3,(H,17,18,19)
- InChI Key: OUCFXRVBPVVVQB-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(OC)C=CC(OC)=C2S1)(=O)C=CC1SC=CC=1
Computed Properties
- Exact Mass: 346.04458466g/mol
- Monoisotopic Mass: 346.04458466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 117Ų
Experimental Properties
- Density: 1.410±0.06 g/cm3(Predicted)
- pka: 8.92±0.70(Predicted)
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0600-1572-2μmol |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide |
862807-71-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0600-1572-5μmol |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide |
862807-71-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0600-1572-10μmol |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide |
862807-71-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0600-1572-20μmol |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide |
862807-71-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0600-1572-1mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide |
862807-71-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0600-1572-2mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide |
862807-71-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0600-1572-3mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide |
862807-71-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0600-1572-4mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide |
862807-71-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0600-1572-5mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide |
862807-71-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0600-1572-10mg |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide |
862807-71-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide
Research Brief on (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide (CAS: 862807-71-4)
The compound (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide (CAS: 862807-71-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activity.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways involved in inflammatory and oncogenic processes. The presence of the benzothiazole and thiophene moieties in its structure is believed to contribute to its high affinity for target proteins, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding interactions at the molecular level.
In vitro and in vivo studies have demonstrated that (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide exhibits significant anti-proliferative activity against a range of cancer cell lines, including those resistant to conventional therapies. Notably, its ability to modulate key signaling pathways such as PI3K/AKT and MAPK/ERK has been validated through Western blot and qPCR analyses, suggesting its potential as a multi-targeted therapeutic agent.
Pharmacokinetic studies have further revealed favorable absorption and distribution profiles, with moderate plasma protein binding and acceptable metabolic stability. However, challenges remain in optimizing its bioavailability and minimizing off-target effects. Current research efforts are focused on structural modifications to enhance its selectivity and efficacy.
In conclusion, (2E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide represents a promising scaffold for the development of novel therapeutics in oncology and inflammation. Future studies should prioritize translational research to evaluate its clinical potential and safety profile.
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